molecular formula C22H25N3O2 B6962595 N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide

N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide

Cat. No.: B6962595
M. Wt: 363.5 g/mol
InChI Key: IGUMORFUWWVRGC-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide: is a complex organic compound with a unique structure that includes multiple methyl groups and a pyridine ring

Properties

IUPAC Name

N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15-6-5-7-18(14-15)17-10-12-25(13-11-17)21(26)19-8-9-20(23-16(19)2)22(27)24(3)4/h5-10,14H,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUMORFUWWVRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CCN(CC2)C(=O)C3=C(N=C(C=C3)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

    Coupling Reactions: The coupling of the pyridine ring with the 3-methylphenyl group can be facilitated by palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Final Assembly: The final step involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide
  • N,N,6-trimethyl-5-[4-(2-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide

Uniqueness

N,N,6-trimethyl-5-[4-(3-methylphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

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